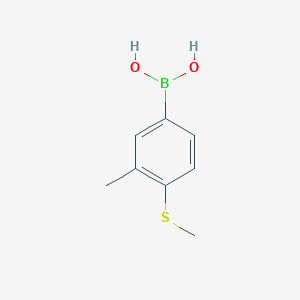
3-Methyl-4-(methylthio)phenylboronic acid
描述
3-Methyl-4-(methylthio)phenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methyl and a methylthio group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(methylthio)phenylboronic acid typically involves the reaction of 3-Methyl-4-(methylthio)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Reagents: 3-Methyl-4-(methylthio)phenylmagnesium bromide, trimethyl borate, water.
Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves continuous flow processes and the use of automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions: 3-Methyl-4-(methylthio)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl derivatives.
科学研究应用
3-Methyl-4-(methylthio)phenylboronic acid has a wide range of applications in scientific research:
作用机制
The primary mechanism by which 3-Methyl-4-(methylthio)phenylboronic acid exerts its effects is through its participation in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Phenylboronic Acid: Lacks the methyl and methylthio substituents, making it less sterically hindered and more reactive in some cases.
4-(Methylthio)phenylboronic Acid: Similar structure but lacks the methyl group, affecting its reactivity and steric properties.
3-Methylphenylboronic Acid: Lacks the methylthio group, which can influence its electronic properties and reactivity.
Uniqueness: 3-Methyl-4-(methylthio)phenylboronic acid is unique due to the presence of both methyl and methylthio groups on the phenyl ring. These substituents can influence the compound’s reactivity, steric properties, and electronic characteristics, making it a valuable reagent in specific synthetic applications .
属性
IUPAC Name |
(3-methyl-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFDONWOZBIQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)SC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















